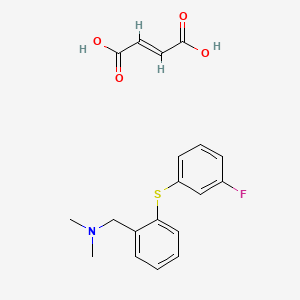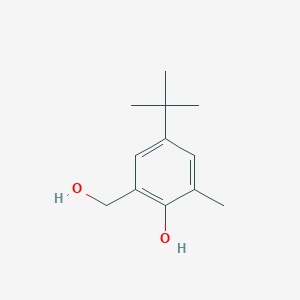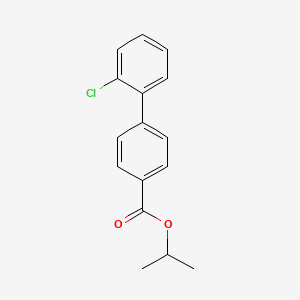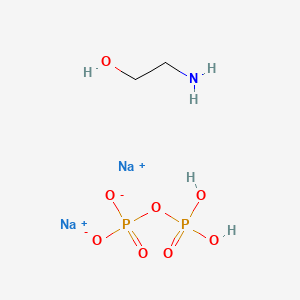
89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol: is a complex organic compound known for its surfactant properties. It belongs to the class of nonionic surfactants, which are widely used in various industrial and scientific applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol typically involves the ethoxylation of nonylphenol. The process starts with the reaction of nonylphenol with ethylene oxide under controlled conditions. This reaction is catalyzed by a base, such as potassium hydroxide, and is carried out at elevated temperatures (around 150-200°C) and pressures. The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to nonylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous reactors where nonylphenol and ethylene oxide are fed continuously into the reactor. The reaction conditions are carefully monitored to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol can undergo oxidation reactions, particularly at the nonylphenol moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the phenolic hydroxyl group. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Acyl chlorides, alkyl halides, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Esterified or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactant Research: Used to study the properties and applications of nonionic surfactants in various formulations.
Catalysis: Acts as a phase transfer catalyst in certain organic reactions.
Biology:
Cell Membrane Studies: Utilized in research involving cell membrane permeability and interactions due to its surfactant properties.
Medicine:
Drug Delivery: Investigated for its potential in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Detergents and Cleaners: Widely used in the formulation of industrial and household cleaning products.
Emulsifiers: Employed in the production of emulsions for various applications, including cosmetics and food products.
Wirkmechanismus
The primary mechanism by which 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol exerts its effects is through its surfactant properties. The compound reduces the surface tension of water, allowing it to solubilize hydrophobic substances. This is achieved by the formation of micelles, where the hydrophobic tails of the molecule aggregate in the center, while the hydrophilic heads interact with the aqueous environment. This property is crucial for its applications in detergents, emulsifiers, and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Nonylphenol Ethoxylates: These compounds vary in the degree of ethoxylation and have similar surfactant properties.
Octylphenol Ethoxylates: Similar in structure but with an octyl group instead of a nonyl group, leading to different hydrophobicity and solubility characteristics.
Alkylphenol Ethoxylates: A broader category that includes various alkyl chain lengths and degrees of ethoxylation.
Uniqueness: 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol is unique due to its specific ethoxylation degree, which provides a balance of hydrophilic and hydrophobic properties suitable for a wide range of applications. Its ability to form stable micelles and emulsions makes it particularly valuable in industrial and scientific research settings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
2073-51-0 |
|---|---|
Molekularformel |
C75H144O31 |
Molekulargewicht |
1541.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C75H144O31/c1-2-3-4-5-6-7-8-9-74-10-12-75(13-11-74)106-73-72-105-71-70-104-69-68-103-67-66-102-65-64-101-63-62-100-61-60-99-59-58-98-57-56-97-55-54-96-53-52-95-51-50-94-49-48-93-47-46-92-45-44-91-43-42-90-41-40-89-39-38-88-37-36-87-35-34-86-33-32-85-31-30-84-29-28-83-27-26-82-25-24-81-23-22-80-21-20-79-19-18-78-17-16-77-15-14-76/h10-13,76H,2-9,14-73H2,1H3 |
InChI-Schlüssel |
FOZIPHNZSRQASN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)





![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
